1H-Benzo[f]indole-2,3-dione
Overview
Description
1H-Benzo[f]indole-2,3-dione, also known as isatin, is a heterocyclic compound with significant importance in various fields of chemistry and biology. It was first discovered in 1841 by Erdmann and Laurent. The compound is characterized by a fused indole and benzene ring structure with two ketone functionalities at positions 2 and 3. This unique structure makes it a versatile precursor for the synthesis of numerous derivatives with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[f]indole-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be oxidized using potassium permanganate in an acidic medium to yield this compound . Another method involves the cyclization of o-nitrobenzaldehyde with aniline, followed by oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs cost-effective and scalable methods. One such method includes the reaction of aniline with chloral hydrate and hydroxylamine, followed by cyclization and oxidation . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[f]indole-2,3-dione undergoes a variety of chemical reactions, including:
Oxidation: It can be further oxidized to form N-oxide derivatives.
Reduction: Reduction of this compound can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Benzo[f]indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of numerous heterocyclic compounds and dyes.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: Derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The biological activity of 1H-Benzo[f]indole-2,3-dione and its derivatives is attributed to their ability to interact with various molecular targets. For example, some derivatives inhibit the activity of enzymes such as monoamine oxidase and caspases, which are involved in neurotransmitter metabolism and apoptosis, respectively . The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1H-Benzo[f]indole-2,3-dione is unique due to its dual ketone functionalities and fused ring structure. Similar compounds include:
1H-Indole-2,3-dione: Lacks the fused benzene ring, resulting in different reactivity and biological activity.
1H-Benzo[g]indole-2,3-dione: Has a different ring fusion pattern, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
1H-benzo[f]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(11)15/h1-6H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHORCFOVPVATAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206829 | |
Record name | 1H-Benz(f)indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-96-8 | |
Record name | 1H-Benz(f)indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz(f)indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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